2,3-Dihydro-1,4-naphthoquinone
Overview
Description
2,3-Dihydro-1,4-naphthoquinone is an organic compound belonging to the naphthoquinone family It is characterized by a naphthalene ring system with two carbonyl groups at the 1 and 4 positions and a hydrogenated 2,3-double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydro-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using suitable reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically occurs in an organic solvent like ethanol or methanol under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 1,4-naphthoquinone. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction is carried out in a high-pressure reactor to ensure efficient conversion and high yield .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1,4-naphthoquinone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1,4-naphthoquinone.
Reduction: Tetrahydro-1,4-naphthoquinone.
Substitution: Various 2,3-disubstituted naphthoquinone derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-naphthoquinone has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-naphthoquinone involves its redox properties. It can undergo reversible oxidation and reduction, making it a useful redox mediator. In biological systems, it can generate reactive oxygen species, leading to oxidative stress and cell death. This property is exploited in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the hydrogenation at the 2,3 positions.
2-Methyl-1,4-naphthoquinone (Menadione): A synthetic derivative with a methyl group at the 2 position, known for its role as a vitamin K precursor.
2,3-Dichloro-1,4-naphthoquinone: A chlorinated derivative with enhanced electrophilic properties.
Uniqueness: 2,3-Dihydro-1,4-naphthoquinone is unique due to its hydrogenated 2,3-double bond, which imparts distinct chemical reactivity compared to its parent compound and other derivatives. This feature allows it to participate in specific reactions and makes it a valuable intermediate in organic synthesis .
Biological Activity
2,3-Dihydro-1,4-naphthoquinone (also known as 2,3-dihydronaphthoquinone) is a derivative of naphthoquinone that exhibits a variety of biological activities. This compound has garnered attention for its potential therapeutic applications due to its multifaceted mechanisms of action, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
The biological activity of this compound can be attributed to several key mechanisms:
- Redox Activity : Like other naphthoquinones, it participates in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is crucial for its anticancer effects as it can lead to apoptosis in malignant cells .
- Electrophilic Nature : The compound's electrophilicity allows it to form covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can disrupt cellular functions and contribute to its cytotoxic effects .
- Enzyme Inhibition : this compound has been shown to inhibit various enzymes involved in cancer progression and inflammation, including topoisomerases and proteasomes .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- Cell Viability Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study involving squamous cancer cell lines (SCC-9 and SCC-25), this compound derivatives showed dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 50 µM .
- Mechanistic Insights : The anticancer effect is partly mediated through the induction of apoptosis. In vitro studies revealed that treatment with this compound led to increased apoptotic cell populations compared to untreated controls .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored:
- Bacterial Inhibition : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, disk diffusion assays showed substantial inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/ml .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes through ROS generation .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activity:
- Cytokine Production : Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) in macrophages. The IC50 values for inhibition were reported as low as 0.04 µM .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cytotoxicity in Cancer Therapy : A study demonstrated that derivatives of this compound exhibited enhanced cytotoxicity in prostate cancer cell lines compared to standard chemotherapeutics like doxorubicin. The mechanism involved apoptosis induction via ROS generation .
- Antimicrobial Efficacy : In clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), derivatives showed significant bacteriostatic effects with minimal inhibitory concentrations ranging from 30 to 125 µg/ml .
Properties
IUPAC Name |
2,3-dihydronaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGGJMFMHQHTFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467177 | |
Record name | 2,3-Dihydro-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21545-31-3 | |
Record name | 2,3-Dihydro-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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